molecular formula C18H21BrN2 B3060079 [2-(1H-indol-3-yl)ethyl](4-methylbenzyl)amine hydrobromide CAS No. 1609408-94-7

[2-(1H-indol-3-yl)ethyl](4-methylbenzyl)amine hydrobromide

Cat. No.: B3060079
CAS No.: 1609408-94-7
M. Wt: 345.3
InChI Key: ZNVMFQSIUSJHIZ-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-94-7 . It has a molecular weight of 345.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylbenzyl)amine hydrobromide . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N2.BrH/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18;/h2-9,13,19-20H,10-12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 345.28 .

Scientific Research Applications

Dual Inhibitor in Medicinal Chemistry

A study by Bautista-Aguilera et al. (2014) identified a new compound, MBA236, derived from indole, as a dual inhibitor for cholinesterase and monoamine oxidase. This discovery has implications for the development of treatments for neurodegenerative diseases.

Distribution in Biological Systems

Graham (1964) explored the distribution of a similar halogenoalkylamine compound in rats. The study, detailed in Graham's research, found specific radioactivity in blood and tissues, providing insights into the pharmacokinetics of similar compounds.

Antiallergic Agent Research

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds related to the one , for potential use as antiallergic agents. Their findings, available in Menciu et al.'s paper, showed promising results in antiallergic potency.

Cytotoxic Compounds Study

Wang et al. (2013) investigated compounds from Laminaria japonica, including indole derivatives, for their cytotoxic activities against prostate cancer cell lines. This research, detailed in Wang et al.'s study, highlights the potential use of such compounds in cancer therapy.

Schiff Bases Derived from Thiadiazole

A 2020 study by Gür et al. Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole, which includes compounds structurally similar to "2-(1H-indol-3-yl)ethylamine hydrobromide". This research has significant implications for the development of new pharmaceutical agents.

Hydroamination Research

Sobenina et al. (2010) conducted a study on hydroamination reactions involving indole derivatives. This research, found in Sobenina et al.'s paper, contributes to the understanding of chemical reactions and synthesis involving indole-based compounds.

Anticancer Agent Study

Hamdy et al. (2013) synthesized and tested substituted triazolamines as potential Bcl-2-inhibitory anticancer agents. This research, detailed in Hamdy et al.'s study, shows the potential of indole-based compounds in cancer treatment.

Pharmaceutical Intermediate Synthesis

Shetty et al. (2011) described the synthesis of a series of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, including compounds related to "2-(1H-indol-3-yl)ethylamine hydrobromide", as potential antimitotic agents. The details of this research can be found in Shetty et al.'s publication.

Electrochemical Oxidation Study

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media. This study, detailed in Ghilane et al.'s research, contributes to the understanding of electrochemical processes involving amine compounds.

Serotonin Receptor Affinity Research

Nichols et al. (1988) developed a procedure for preparing optically pure alpha-methyltryptamines from substituted indoles, investigating their affinities at serotonin receptors. This research, available in Nichols et al.'s paper, provides insights into the pharmacological applications of indole derivatives.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.BrH/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVMFQSIUSJHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-94-7
Record name 1H-Indole-3-ethanamine, N-[(4-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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